Lobuprofen

概要

説明

ロブプロフェンは、痛み、発熱、炎症を軽減するために使用される非ステロイド性抗炎症薬(NSAID)です。プロピオン酸の誘導体であり、関節リウマチ、変形性関節症、その他の筋骨格系の障害などの治療における有効性で知られています。ロブプロフェンは、炎症や痛みを仲介する化合物であるプロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼを阻害することにより作用します。

準備方法

合成経路と反応条件

ロブプロフェンは、いくつかの方法で合成できます。一般的な方法の1つは、フェニルピペラジンとクロロエタノールの縮合、続いて酸クロリドとの反応を含む方法です。このプロセスはロブプロフェン塩酸塩を生成します 。別の方法は、エチル8-ニトロ-4-オキソ-1-ベンゾピラン-2-カルボキシレートとメタノール中のアンモニアの反応、続いて脱水と環化の工程を含み、目的の化合物を生成します .

工業生産方法

ロブプロフェンの工業生産は、通常、上記の方法を使用した大規模合成を含みます。このプロセスは、温度、圧力、試薬濃度などの反応条件を慎重に制御することにより、高収率と高純度を実現するように最適化されています。中空糸膜を使用した反溶媒結晶化などの連続結晶化技術は、サイズ制御されたロブプロフェンナノ粒子を製造するために使用されます .

化学反応の分析

反応の種類

ロブプロフェンは、次のようなさまざまな化学反応を起こします。

酸化: ロブプロフェンは、対応するカルボン酸を形成するために酸化される可能性があります。

還元: 還元反応は、ロブプロフェンをそのアルコール誘導体に変換することができます。

置換: ロブプロフェンは、特にフェニル環で置換反応を起こし、さまざまな誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの試薬は、置換反応に使用されます。

主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、カルボン酸、アルコール誘導体、および置換されたフェニル誘導体が含まれます。

科学研究への応用

ロブプロフェンは、科学研究で幅広い用途があります。

化学: NSAIDの合成と反応機構の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスや炎症経路への影響について調査されています。

医学: さまざまな炎症性疾患の治療と疼痛管理における治療の可能性について研究されています。

産業: バイオアベイラビリティを向上させたナノサスペンションなど、新しい薬剤製剤と送達システムの開発に使用されています.

科学的研究の応用

Pain Management

Lobuprofen is widely utilized in the management of pain, including:

- Acute Pain : Effective for conditions such as headaches, dental pain, and postoperative pain.

- Chronic Pain : Commonly prescribed for chronic conditions like osteoarthritis and rheumatoid arthritis.

Case Study: Postoperative Pain Relief

A randomized double-blind study demonstrated that intravenous this compound significantly reduced pain scores and opioid consumption in patients undergoing laparoscopic cholecystectomy compared to acetaminophen .

Inflammatory Conditions

This compound is indicated for various inflammatory disorders due to its ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.

- Rheumatoid Arthritis : Used to alleviate symptoms and improve patient quality of life.

- Osteoarthritis : Helps reduce inflammation and pain associated with joint degeneration.

Research Insight

Studies have shown that this compound can effectively manage inflammation by inhibiting COX-1 and COX-2 pathways, which are crucial in the inflammatory response .

Fever Reduction

As an antipyretic agent, this compound is employed to reduce fever in pediatric and adult populations. It acts centrally in the hypothalamus to lower body temperature.

Investigational Uses

Recent research has explored novel applications of this compound beyond traditional uses:

- Cancer Therapy : Investigations into its role in reducing cancer cell proliferation and enhancing the efficacy of chemotherapeutic agents have shown promise. For instance, this compound has been associated with decreased breast cancer risk and improved outcomes in colorectal cancer treatments .

- Neurodegenerative Diseases : Studies suggest potential benefits in managing Alzheimer's disease and Parkinson's disease due to its anti-inflammatory properties .

Special Populations

This compound has specific applications in certain populations:

- Pediatric Use : It is often used for managing fever and pain in children, with careful dosage adjustments based on weight.

- Geriatric Considerations : In older adults, this compound can be effective for chronic pain management but requires monitoring due to potential cardiovascular risks associated with prolonged use .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is essential to be aware of potential adverse effects:

- Gastrointestinal Issues : Prolonged use can lead to gastrointestinal bleeding or ulceration.

- Renal Function : Monitoring is necessary as NSAIDs can affect kidney function, especially in patients with pre-existing conditions.

Case Study: Adverse Reaction

A reported case highlighted a child developing Stevens-Johnson syndrome after this compound administration, emphasizing the need for vigilance regarding rare but serious side effects .

Summary of Applications

作用機序

ロブプロフェンは、アラキドン酸をプロスタグランジンに変換する役割を担う酵素であるシクロオキシゲナーゼ(COX)を阻害することにより効果を発揮します。プロスタグランジンは、痛み、炎症、発熱の媒介物質です。COXを阻害することにより、ロブプロフェンはプロスタグランジンの産生を減らし、痛みと炎症を軽減します 。COXの阻害は、血液凝固に関与するトロンボキサンの合成にも影響を与えます .

類似化合物との比較

生物活性

Lobuprofen, a non-steroidal anti-inflammatory drug (NSAID), is primarily used for its analgesic and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, supported by diverse research findings.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which mediate inflammation, pain, and fever. By blocking these pathways, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins such as PGE2 and PGI2, leading to decreased inflammation and pain perception in patients .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anti-inflammatory Effects : this compound significantly reduces inflammation in various conditions such as arthritis and postoperative pain. It has been shown to be effective in treating acute gouty arthritis, providing rapid symptom relief .

- Analgesic Effects : The drug is widely used for pain relief in conditions like osteoarthritis and postoperative recovery. Studies indicate that this compound is comparable in effectiveness to other NSAIDs .

- Antipyretic Activity : this compound is also effective in lowering fever, making it a suitable choice for treating febrile conditions .

Case Studies

Several case studies highlight the clinical implications and adverse effects associated with this compound use:

- Case Study on Acute Kidney Injury : A double-blind trial involving ultramarathon runners indicated that those taking this compound experienced a higher incidence of acute kidney injury compared to those receiving a placebo. This underscores the importance of monitoring renal function during prolonged NSAID therapy .

- Adverse Reactions : A case was reported involving a child who developed Stevens-Johnson syndrome (SJS) and acute liver injury following this compound administration. The patient's liver function tests showed significantly elevated liver enzymes, necessitating immediate medical intervention .

- Postoperative Pain Management : In a randomized controlled trial comparing intravenous this compound with acetaminophen for postoperative pain management, this compound was associated with lower pain scores and reduced opioid consumption within the first 24 hours post-surgery .

Research Findings

Recent studies have expanded our understanding of this compound's pharmacodynamics:

- Oxylipin Profiles : Research indicates that this compound alters oxylipin metabolism in the liver, impacting sex-related differences in biological activity. Male subjects exhibited a greater increase in altered oxylipins compared to females after treatment with this compound .

- Drug Interactions : In vitro studies suggest that this compound interacts with various transporters, potentially influencing its pharmacokinetics and contributing to drug-drug interactions in clinical settings .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in arthritis and other conditions |

| Analgesic | Provides pain relief comparable to other NSAIDs |

| Antipyretic | Effective in lowering fever |

| Renal Effects | Associated with acute kidney injury in certain populations |

| Hepatic Effects | Potential for liver injury; requires monitoring |

特性

CAS番号 |

98207-12-6 |

|---|---|

分子式 |

C25H33ClN2O2 |

分子量 |

429.0 g/mol |

IUPAC名 |

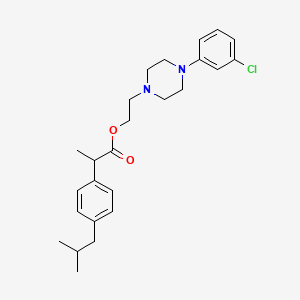

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3 |

InChIキー |

JFGXBHHLHQAGRR-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lobuprofen; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。